Increased Lipophilicity vs. Demethylated Analog Enhances Membrane Permeability Potential
The introduction of a single methyl group at the 4-position significantly increases the compound's lipophilicity. The target compound (CAS 90887-48-2) has a computed XLogP3 value of -0.1, compared to -0.5 for its direct demethylated analog, exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride (CAS 6118-51-0) [1]. This represents a quantified increase of +0.4 log units, indicating a higher propensity to partition into non-polar environments.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride, XLogP3: -0.5 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed property by PubChem using XLogP3 3.0 algorithm. |
Why This Matters
A higher logP value is often correlated with improved passive membrane permeability, a critical parameter for early-stage drug discovery candidates designed for intracellular targets.
- [1] PubChem. (2026). Compound Summary for CID 70701152: 4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. National Library of Medicine. View Source
